Angucyclines
Angucyclines are a class of antibiotics derived from the Streptomyces genus, specifically from the species *Streptomyces angucis*. They exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds feature unique macrocyclic structures with diverse chemical functionalities, contributing to their broad-spectrum antimicrobial properties.
Angucyclines are known for their ability to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs). This mechanism of action is distinct from many other antibiotics and helps in overcoming resistance. They have been developed into various clinical formulations including oral tablets, injectables, and topical creams, making them versatile in treating a wide range of infections.
Due to their structural complexity and therapeutic potential, angucyclines are under continuous research for improving efficacy and reducing side effects. Their application spans from dermatological conditions such as impetigo to serious systemic infections, highlighting their importance in modern medicine.

Struktur | Chemischer Name | CAS | MF |
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(2R,3R)-2-hydroxy-5-methoxytetrangomycin | 1391860-72-2 | C20H16O7 |
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8-(beta-D-olivosyl-1,4-beta-D-olivosyl)-5,6-anhydrolandomycinone | 1262527-28-5 | C31H32O11 |
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Chlorocyclinone B | 950676-21-8 | C26H21ClO9 |
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8-O-methylrabelomycin | 1384277-82-0 | C20H16O6 |
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3-deoxyurdamycinone B | 1345014-06-3 | C25H24O7 |
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landomycin O | 864461-35-8 | C31H32O10 |
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Rubiginone C2 | 130364-88-4 | C24H22O6 |
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4A-alpha-L-cinerulosyl-3-alpha-L-rhodinosyl-4C->1D-alpha-L-rednosylaquayamycin | 1384609-95-3 | C43H49NO16 |
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4A-alpha-L-rhodinosyl-3-alpha-L-rhodinosyl-4C->1D-alpha-L-aculosylaquayamycin | 1384610-02-9 | C43H52O16 |
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4A-alpha-L-rednosyl-3-alpha-L-rhodinosyl-4C->1D-alpha-L-aculosylaquayamycin | 1384609-98-6 | C43H49NO16 |
Verwandte Literatur
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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